molecular formula C26H32N6O4S B10866500 2-(4-{[(1-Adamantylcarbonyl)amino]carbothioyl}piperazino)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid

2-(4-{[(1-Adamantylcarbonyl)amino]carbothioyl}piperazino)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid

Cat. No.: B10866500
M. Wt: 524.6 g/mol
InChI Key: XPZUDUQAEAHUKG-UHFFFAOYSA-N
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Description

2-(4-{[(1-Adamantylcarbonyl)amino]carbothioyl}piperazino)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining adamantyl, piperazine, and pyrido[2,3-D]pyrimidine moieties, which contribute to its distinctive chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Adamantylcarbonyl Intermediate: Starting with adamantane, a Friedel-Crafts acylation can introduce the carbonyl group.

    Piperazine Derivatization: The piperazine ring is functionalized with the adamantylcarbonyl group through nucleophilic substitution.

    Pyrido[2,3-D]pyrimidine Core Construction: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-D]pyrimidine core.

    Final Coupling:

Industrial Production Methods: Industrial production would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Scale-Up: Adapting the laboratory-scale synthesis to industrial-scale production, ensuring consistent quality and safety.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl and piperazine moieties.

    Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Chemistry:

    Catalysis: The compound can serve as a ligand in catalytic reactions due to its complex structure.

    Material Science: Potential use in the development of novel materials with unique properties.

Biology:

    Enzyme Inhibition: The compound might act as an inhibitor for specific enzymes, useful in biochemical studies.

    Molecular Probes: Utilized in studying biological pathways and interactions.

Medicine:

    Drug Development: Potential as a lead compound for developing new pharmaceuticals, particularly in targeting specific biological pathways.

    Therapeutics: Investigated for its therapeutic effects in various diseases.

Industry:

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Industry: Employed in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, influencing the binding affinity and specificity. The piperazine and pyrido[2,3-D]pyrimidine moieties contribute to the overall binding interactions, stabilizing the compound within the active site of the target.

Molecular Targets and Pathways:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to specific receptors, modulating their activity.

    Signaling Pathways: Interference with signaling pathways, affecting cellular processes.

Comparison with Similar Compounds

  • 2-(4-{[(1-Adamantylcarbonyl)amino]carbothioyl}piperazino)-8-methyl-5-oxo-5,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid
  • 2-(4-{[(1-Adamantylcarbonyl)amino]carbothioyl}piperazino)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-D]pyrimidine-6-sulfonic acid

Comparison:

  • Structural Differences: Variations in the substituents on the pyrido[2,3-D]pyrimidine core or the piperazine ring.
  • Chemical Properties: Differences in solubility, stability, and reactivity.
  • Biological Activity: Variations in binding affinity and specificity for molecular targets, leading to different biological effects.

Properties

Molecular Formula

C26H32N6O4S

Molecular Weight

524.6 g/mol

IUPAC Name

2-[4-(adamantane-1-carbonylcarbamothioyl)piperazin-1-yl]-8-ethyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C26H32N6O4S/c1-2-30-14-19(22(34)35)20(33)18-13-27-24(28-21(18)30)31-3-5-32(6-4-31)25(37)29-23(36)26-10-15-7-16(11-26)9-17(8-15)12-26/h13-17H,2-12H2,1H3,(H,34,35)(H,29,36,37)

InChI Key

XPZUDUQAEAHUKG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC(=O)C45CC6CC(C4)CC(C6)C5)C(=O)O

Origin of Product

United States

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